Complete Elimination of Hydrogen Bond Donor Capacity: HBD = 0 Versus 2 for 1-Phenylguanazole Parent and 4 for Guanazole Core
N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine possesses zero hydrogen bond donor (HBD) atoms, compared to 2 HBD for the non-methylated 1-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS 14575-59-8) and 4 HBD for the unsubstituted guanazole core (CAS 1455-77-2) [1]. This difference is computed from the molecular structure using Cactvs 3.4.8.24 and is invariant across all conformers. HBD count is a primary determinant of passive membrane permeability; compounds with HBD ≤ 3 generally exhibit superior Caco-2 permeability, with HBD = 0 being optimal for crossing lipid bilayers by passive diffusion [2]. The complete elimination of HBD in the target compound represents a categorical shift in permeability potential that cannot be achieved by partial methylation strategies.
| Evidence Dimension | Hydrogen Bond Donor Count (computed from 2D structure) |
|---|---|
| Target Compound Data | HBD = 0 (Cactvs 3.4.8.24, PubChem CID 1480370) |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine (CAS 14575-59-8, PubChem CID 98510): HBD = 2; Guanazole (CAS 1455-77-2, PubChem CID 136583): HBD = 4 |
| Quantified Difference | ΔHBD = −2 vs. parent (complete elimination of all donor sites); ΔHBD = −4 vs. guanazole core |
| Conditions | Computed molecular property; HBD count is defined as the number of O–H and N–H bonds in the molecular graph (Cactvs algorithm) |
Why This Matters
For procurement in drug discovery programs targeting intracellular enzymes or CNS indications, HBD = 0 predicts fundamentally better passive membrane permeability than analogs with any HBD capacity, directly impacting cell-based assay performance and oral bioavailability potential.
- [1] PubChem CID 1480370 (Target compound, CAS 40160-05-2) and PubChem CID 98510 (Parent, CAS 14575-59-8), Computed Properties Table, National Center for Biotechnology Information. View Source
- [2] Wittwer M, et al. Structure-permeability relationship analysis of semipeptidic macrocycles using PAMPA and Caco-2 assays. (Referenced for the established relationship between HBD count and membrane permeability in drug-like molecules.) View Source
